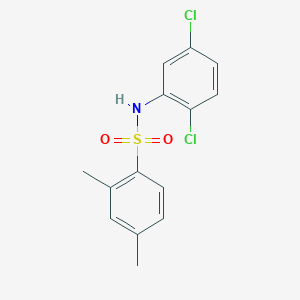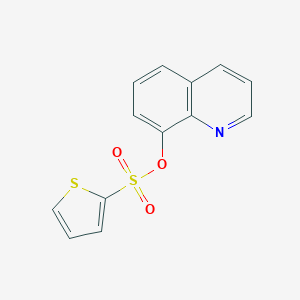![molecular formula C22H17NO6S2 B280833 Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Methyl BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is complex and not yet fully understood. However, it is known that Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA selectively binds to copper ions, leading to the formation of a fluorescent complex. This complex has been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties and potential use in cancer therapy, Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is its high selectivity for copper ions, making it a useful tool for detecting copper in biological samples. Additionally, its fluorescent properties make it easy to detect and quantify. However, one of the limitations of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is its potential toxicity, which must be carefully considered when using it in biological systems.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA. One area of interest is its potential use in imaging techniques, where its fluorescent properties could be used to visualize biological structures in vivo. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA, which could lead to the development of new cancer therapies. Finally, the potential use of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA as an anti-inflammatory agent should be further explored, as it could provide a new treatment option for inflammatory diseases.
Synthesemethoden
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA can be synthesized through a multi-step process that involves the condensation of 2-thiophenesulfonyl chloride with 5-amino-2-methylbenzofuran-3-carboxylic acid, followed by the reaction with benzoyl chloride and methylation with dimethyl sulfate. This method has been optimized for high yield and purity, making Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples. Additionally, Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been studied for its potential use in cancer therapy, where it has been shown to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C22H17NO6S2 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
methyl 5-[benzoyl(thiophen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H17NO6S2/c1-14-20(22(25)28-2)17-13-16(10-11-18(17)29-14)23(21(24)15-7-4-3-5-8-15)31(26,27)19-9-6-12-30-19/h3-13H,1-2H3 |
InChI-Schlüssel |
NSPMPYOOKBYQHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)C(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]phenyl isonicotinate](/img/structure/B280750.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)


![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)